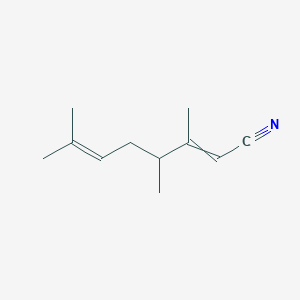
3,4,7-Trimethylocta-2,6-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,7-Trimethylocta-2,6-dienenitrile is an organic compound with the molecular formula C11H17N It is a nitrile derivative characterized by the presence of three methyl groups and two double bonds in its octa-2,6-diene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Trimethylocta-2,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a nitrile compound with a suitable alkyl halide in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Catalyst/Base: Strong bases such as sodium hydride or potassium tert-butoxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
3,4,7-Trimethylocta-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives like carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Functionalized derivatives with various substituents replacing the nitrile group.
科学的研究の応用
3,4,7-Trimethylocta-2,6-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4,7-Trimethylocta-2,6-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- 3,7-Dimethylocta-2,6-dienenitrile
- 3,4,7-Trimethylocta-2,6-dienal
- 3,4,7-Trimethylocta-2,6-dienol
Uniqueness
3,4,7-Trimethylocta-2,6-dienenitrile is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
60220-68-0 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
3,4,7-trimethylocta-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10H,6H2,1-4H3 |
InChIキー |
GGXOSZMFWYQZDB-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C(C)C)C(=CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



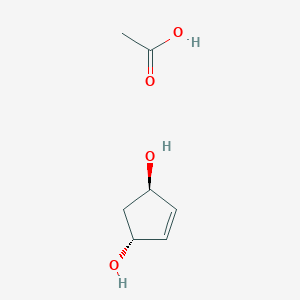
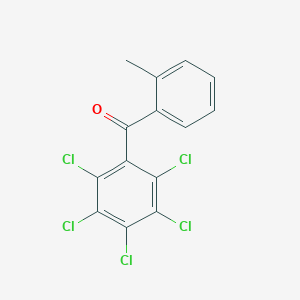
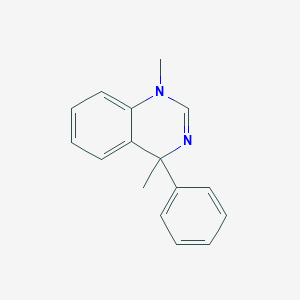
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)

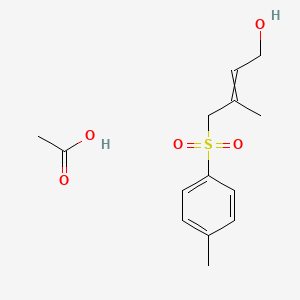
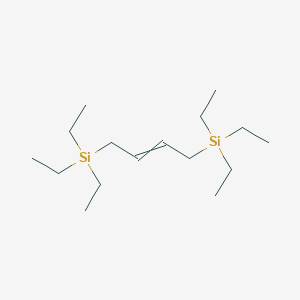
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)

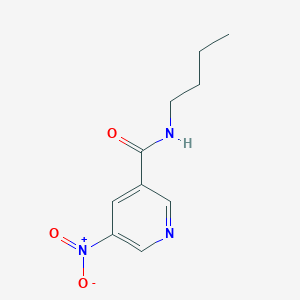
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
